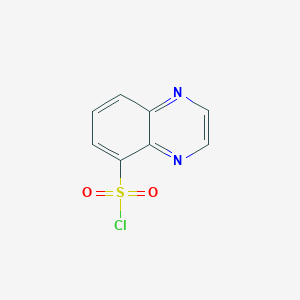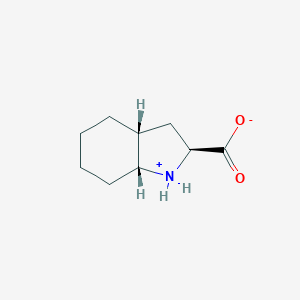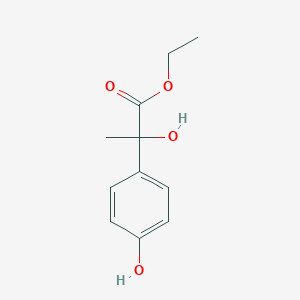
Chinoxalin-5-sulfonylchlorid
Übersicht
Beschreibung
Quinoxaline-5-sulfonyl chloride is a chemical compound belonging to the quinoxaline family, which is characterized by a bicyclic structure containing a benzene ring fused with a pyrazine ring. This compound is notable for its sulfonyl chloride functional group, which imparts unique reactivity and utility in various chemical processes. Quinoxaline derivatives are widely recognized for their biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .
Wissenschaftliche Forschungsanwendungen
Quinoxaline-5-sulfonyl chloride has a broad spectrum of applications in scientific research, including:
Medicinal Chemistry: Used in the synthesis of bioactive molecules with potential therapeutic properties, such as anticancer, antibacterial, and antifungal agents.
Biological Studies: Employed in the development of enzyme inhibitors and receptor antagonists.
Industrial Applications: Utilized in the production of dyes, fluorescent materials, and optoelectronic devices.
Wirkmechanismus
Target of Action
Quinoxaline derivatives have been found to act against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been shown to interact with their targets, leading to various changes . More research is needed to elucidate the specific interactions of Quinoxaline-5-sulfonyl chloride with its targets.
Biochemical Pathways
Quinoxaline derivatives have been reported to impact a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
Pharmacokinetics
Some quinoxaline compounds have been found to obey lipinski’s rule, indicating efficient oral bioavailability .
Result of Action
Quinoxaline derivatives have been reported to possess a wide range of pharmacological activities .
Action Environment
The synthesis of quinoxaline derivatives has been reported to be influenced by environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-5-sulfonyl chloride typically involves the reaction of quinoxaline derivatives with chlorosulfonic acid. For instance, methoxyphenyl quinoxaline can be treated with chlorosulfonic acid to yield quinoxaline-5-sulfonyl chloride . The reaction is generally carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of quinoxaline-5-sulfonyl chloride may involve large-scale chlorosulfonation processes, where quinoxaline derivatives are reacted with chlorosulfonic acid in the presence of suitable solvents and catalysts. The process parameters, such as temperature, reaction time, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxaline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, to form sulfonamide derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like aromatic amines and are carried out under solvent-free or mild solvent conditions.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction of quinoxaline-5-sulfonyl chloride with amines.
Sulfonyl Hydrides: Formed through reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Sulfaquinoxaline: An antimicrobial agent used in veterinary medicine.
Chloroquinoxaline Sulfonamide: Known for its topoisomerase-IIα and topoisomerase-IIβ inhibitory activity.
Uniqueness: Quinoxaline-5-sulfonyl chloride is unique due to its specific reactivity profile, which allows for the formation of a wide range of derivatives with diverse biological activities. Its ability to undergo substitution and reduction reactions makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
IUPAC Name |
quinoxaline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-14(12,13)7-3-1-2-6-8(7)11-5-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKORIYAIZIQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582120 | |
| Record name | Quinoxaline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844646-88-4 | |
| Record name | Quinoxaline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxy-benzoic Acid Methyl Ester](/img/structure/B122691.png)











